molecular formula C17H13N3OS3 B2515063 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1210856-03-3

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2515063
CAS RN: 1210856-03-3
M. Wt: 371.49
InChI Key: CNNWBBKOSYMKGC-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, a heterocyclic compound with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and can be analyzed using various spectroscopic techniques. The structure-activity relationships of these derivatives have been discussed in the context of their potential as inhibitors with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For instance, the acetylation of benzothiazole in the presence of a base like NEt3 is followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .

Scientific Research Applications

Antibacterial Activity

The synthesis and biological evaluation of N’-arylamides containing the benzothiazole moiety revealed promising antibacterial properties . Specifically, compounds C3, C5, C9, C13-15, and C17 demonstrated activity against Staphylococcus aureus strains. Among these, compound C13, which features a thiophene ring attached to the benzothiazole via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with a minimum inhibitory concentration (MIC) of 13.0 μM. Additionally, C13 displayed bactericidal activity against S. aureus ATCC 43300 .

Ligand Design and Metal Extraction

Benzothiazole derivatives have been employed as ligands for metal extraction . Their unique structural features make them suitable candidates for coordinating with metal ions. Investigating this compound’s metal-binding properties could lead to applications in catalysis or materials science.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on their specific chemical structure and properties. Some benzothiazole compounds have been classified as hazardous due to their acute toxicity .

Future Directions

Benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide”, continue to be a subject of research due to their potential therapeutic applications. Future research may focus on optimizing their synthesis, improving their potency against target pathogens, and minimizing their toxicity .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-9-14(23-10(2)18-9)15(21)20-16-11(7-8-22-16)17-19-12-5-3-4-6-13(12)24-17/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNWBBKOSYMKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide

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